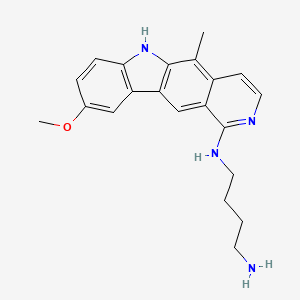
Stannane, (4-iodobenzoyloxy)tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (4-iodobenzoyloxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a (4-iodobenzoyloxy) group. Organotin compounds, including stannanes, are known for their applications in organic synthesis, particularly in radical reactions and as reducing agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (4-iodobenzoyloxy)tributyl- typically involves the reaction of tributyltin hydride with 4-iodobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of organotin compounds, including stannane, (4-iodobenzoyloxy)tributyl-, often involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (4-iodobenzoyloxy)tributyl- undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions due to the presence of the tin-hydrogen bond.
Common Reagents and Conditions
Common reagents used in reactions with stannane, (4-iodobenzoyloxy)tributyl- include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced organic compounds, while substitution reactions produce new organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Stannane, (4-iodobenzoyloxy)tributyl- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in radical reactions and as a reducing agent.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable organotin compounds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of stannane, (4-iodobenzoyloxy)tributyl- involves the formation of tin-centered radicals during radical reactions. These radicals can then participate in various chemical transformations, including reduction and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: A commonly used organotin compound with similar reducing properties.
Triphenyltin hydride: Another organotin compound used in radical reactions.
Uniqueness
Stannane, (4-iodobenzoyloxy)tributyl- is unique due to the presence of the (4-iodobenzoyloxy) group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
73940-88-2 |
|---|---|
Molekularformel |
C19H31IO2Sn |
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
tributylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
VDIMMTYJEIQLHV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
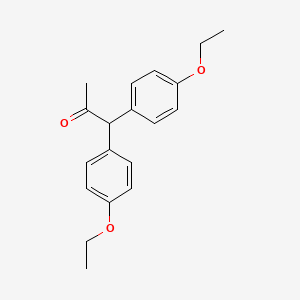



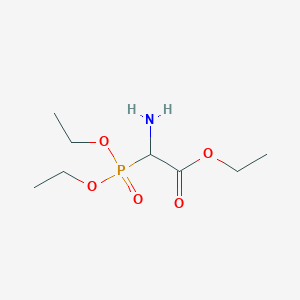

![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
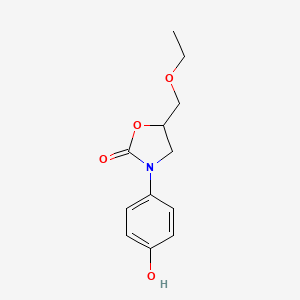

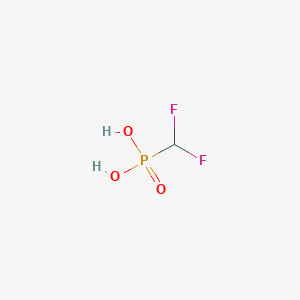
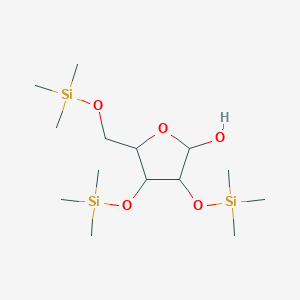
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
